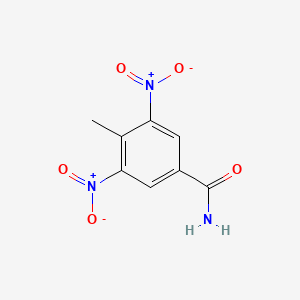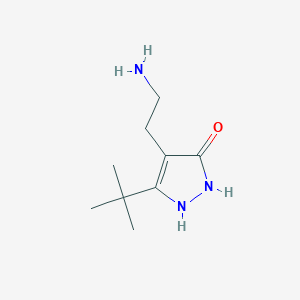
1-(Trimethylsilyl)-1H-benzotriazole
Overview
Description
1-(Trimethylsilyl)-1H-benzotriazole is an organosilicon compound that features a benzotriazole ring substituted with a trimethylsilyl group. This compound is of interest due to its unique chemical properties, which make it useful in various chemical reactions and applications. The trimethylsilyl group imparts increased stability and volatility to the molecule, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Trimethylsilyl)-1H-benzotriazole can be synthesized through several methods. One common approach involves the reaction of benzotriazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(Trimethylsilyl)-1H-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The benzotriazole ring can participate in redox reactions, although the trimethylsilyl group itself is relatively inert to oxidation and reduction.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield benzotriazole and trimethylsilanol.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis of the compound.
Bases: Such as triethylamine, used to facilitate substitution reactions.
Acids and Bases: Employed in hydrolysis reactions to remove the trimethylsilyl group.
Major Products Formed
Benzotriazole: Formed upon hydrolysis of the trimethylsilyl group.
Substituted Benzotriazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-(Trimethylsilyl)-1H-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of functional groups and the stabilization of reactive intermediates.
Biology: Employed in the modification of biomolecules for analytical purposes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)-1H-benzotriazole primarily involves the reactivity of the trimethylsilyl group and the benzotriazole ring. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. The benzotriazole ring can participate in various chemical reactions, including coordination with metal ions and acting as a ligand in catalysis.
Comparison with Similar Compounds
Similar Compounds
1-(Trimethylsilyl)imidazole: Another organosilicon compound with similar reactivity and applications.
Trimethylsilylacetylene: Used in organic synthesis for similar purposes, such as protecting groups and stabilizing intermediates.
Uniqueness
1-(Trimethylsilyl)-1H-benzotriazole is unique due to the presence of the benzotriazole ring, which imparts distinct chemical properties and reactivity compared to other trimethylsilyl-substituted compounds. This uniqueness makes it particularly valuable in specific applications where the benzotriazole functionality is advantageous.
Properties
IUPAC Name |
benzotriazol-1-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3Si/c1-13(2,3)12-9-7-5-4-6-8(9)10-11-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOLOZYRMQVHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43183-36-4 | |
| Record name | 1-(Trimethylsilyl)-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of TMSBTA in enhancing the performance of LFP cathodes in LIBs?
A: LFP, while a promising cathode material due to its cost-effectiveness and safety, suffers from low electronic conductivity and slow lithium-ion diffusion. TMSBTA, when introduced as an electrolyte additive, plays a crucial role in mitigating these limitations. [, ]
- Solid Electrolyte Interphase (SEI) Enhancement: TMSBTA aids in the formation of a robust SEI layer on the LFP cathode surface. This layer is crucial for preventing unwanted side reactions between the electrode and electrolyte, thereby enhancing the battery's lifespan. []
- Balancing Ionic and Electronic Conductivity: The SEI layer formed with TMSBTA demonstrates improved ionic and electronic conductivity. This balanced conductivity facilitates faster lithium-ion transport and electron transfer, contributing to enhanced battery performance, particularly at high power demands. []
- Iron Dissolution Mitigation: TMSBTA acts as a scavenger for hydrofluoric acid (HF), a detrimental byproduct that can lead to iron dissolution from the LFP cathode. By suppressing HF formation, TMSBTA helps maintain the structural integrity of the cathode and improves the battery's long-term stability. []
Q2: How does the chemical structure of TMSBTA contribute to its beneficial effects in LIBs?
A: While the provided research [, ] doesn't delve into detailed structure-activity relationships, it highlights that the oxidative decomposition of TMSBTA is key to its functionality. This suggests that the trimethylsilyl group likely plays a role in facilitating the formation of the conductive SEI layer on the LFP cathode. Further investigations focusing on systematic structural modifications of TMSBTA and their impact on SEI formation and battery performance are needed to elucidate the specific structure-activity relationships.
Q3: What analytical techniques were employed to study the impact of TMSBTA on LFP cathodes?
A: The research utilized a combination of advanced characterization techniques to investigate the effects of TMSBTA on LFP cathodes: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)


